molecular formula C21H21F3N2O3 B1191700 ML390

ML390

Cat. No.: B1191700
M. Wt: 406.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML390 exerts its potent differentiation effect on multiple leukemia models. this compound will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.

Scientific Research Applications

1. Acute Myeloid Leukemia Differentiation

ML390 has been identified as a significant compound in the differentiation of Acute Myeloid Leukemia (AML). Research by Lewis et al. (2016) explored this compound as a human dihydroorotate dehydrogenase (DHODH) inhibitor. They found that this compound, along with another compound, induced differentiation in a cell line overexpressing the HoxA9, which is prevalent in about 70% of AML patients. This discovery is pivotal for AML treatment, especially since only a small subset of AML patients respond to current differentiation therapies (Lewis et al., 2016).

2. Cancer Gene Identification in Breast Cancer

In a study by Dave et al. (2014), this compound was indirectly associated with the identification and characterization of cancer genes ribosomal protein L39 (RPL39) and myeloid leukemia factor 2 (MLF2), which play a crucial role in tumor initiation and metastasis in triple negative breast cancer (TNBC). These genes are regulated by the nitric oxide signaling pathway and are connected to treatment resistance in TNBC (Dave et al., 2014).

3. Gene Therapy Vectors Development

Van Looveren et al. (2021) conducted research on safer retroviral murine leukemia virus (MLV)-based vectors. They introduced a mutation (W390A) in the MLV integrase, which abolished interaction with cellular tethering factors and added a retargeting peptide. This modified vector, including MLVW390A, displayed a more preferred and safer integration pattern, indicating its potential for ex-vivo gene therapy (Van Looveren et al., 2021).

4. Retroviral Integration Site Selection

Research by Nombela et al. (2022) focused on the in vivo replication of murine leukemia virus (MLV) and its integration site selection. They observed that the W390A MLV integration was retargeted away from GC-enriched genomic regions and selected distinct genomic elements for lymphomagenesis. This study reveals the importance of host factors in directing MLV integration site selection and has implications for engineering BET-independent MLV-based vectors for gene therapy (Nombela et al., 2022).

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Appearance

Solid powder

Purity

> 98%

Synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML390
Reactant of Route 2
Reactant of Route 2
ML390
Reactant of Route 3
Reactant of Route 3
ML390
Reactant of Route 4
Reactant of Route 4
ML390
Reactant of Route 5
Reactant of Route 5
ML390
Reactant of Route 6
Reactant of Route 6
ML390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.